![molecular formula C19H27N3O4S B11171756 1-tert-butyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11171756.png)
1-tert-butyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a tert-butyl group
Preparation Methods
The synthesis of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Tert-Butyl Group: This can be done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to direct the reaction pathways .
Scientific Research Applications
1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through its structural conformation. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in functional groups, leading to different reactivity and applications.
Sulfonyl Pyrrolidines: Compounds with similar sulfonyl groups but different substituents on the pyrrolidine ring.
Tert-Butyl Pyrrolidines: These compounds have the tert-butyl group but may lack the sulfonyl group, affecting their chemical behavior and applications.
The uniqueness of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE lies in its combination of these functional groups, providing a versatile scaffold for various chemical and biological studies.
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-tert-butyl-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H27N3O4S/c1-19(2,3)22-13-14(12-17(22)23)18(24)20-15-6-8-16(9-7-15)27(25,26)21-10-4-5-11-21/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,24) |
InChI Key |
TWCCYPJWBISKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171677.png)
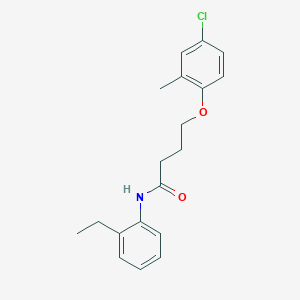
![3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11171683.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11171704.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11171708.png)
![4-(acetylamino)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171712.png)
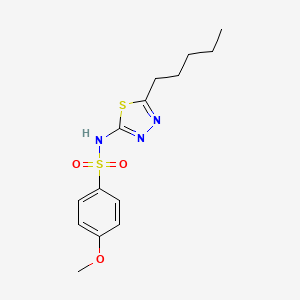
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171716.png)


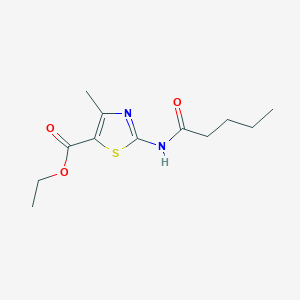
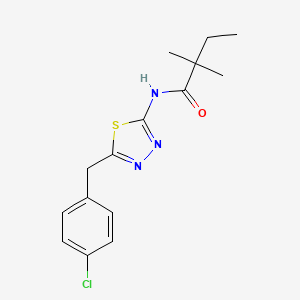
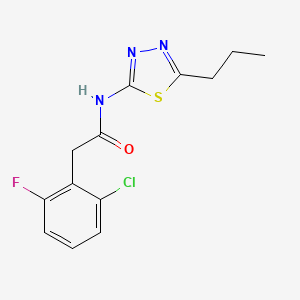
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11171757.png)
